Cas no 99902-07-5 (2-(Thiophen-2-yl)benzaldehyde)

2-(Thiophen-2-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-(Thiophen-2-yl)benzaldehyde
- 2-THIEN-2-YLBENZALDEHYDE
- 2-thiophen-2-ylbenzaldehyde
- 2-THIOPHEN-2-YL-BENZALDEHYDE
- Benzaldehyde,2-(2-thienyl)-
- 2-(2-thienyl)benzaldehyde
- zlchem 1145
- 2-(Thien-2-yl)benzaldehyde
- ZLD0613
- MWYVQGTVFMAUOH-UHFFFAOYSA-N
- SBB052166
- 2-Thien-2-ylbenzaldehyde, AldrichCPR
- VZ25208
- Y4903
- ST24027675
- BB 0222525
- A21948
- AKOS000124632
- AMY23084
- SCHEMBL1891145
- MFCD04039148
- 99902-07-5
- J-510340
- EN300-745522
- DTXSID90383778
- PS-3697
- FT-0642411
- CHEMBL4468337
- 2-Thienylbenzaldehyde
-
- MDL: MFCD04039148
- Inchi: 1S/C11H8OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H
- InChI Key: MWYVQGTVFMAUOH-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])C([H])=C1C1=C([H])C([H])=C([H])C([H])=C1C([H])=O
Computed Properties
- Exact Mass: 188.03000
- Monoisotopic Mass: 188.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.3
- XLogP3: 2.7
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: 331℃ at 760 mmHg
- Flash Point: No data available
- Refractive Index: 1.637
- PSA: 45.31000
- LogP: 3.22760
- Vapor Pressure: No data available
2-(Thiophen-2-yl)benzaldehyde Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Hazard Category Code: 20/22-36/37/38-41
- Safety Instruction: S23; S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R20/22
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Thiophen-2-yl)benzaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Thiophen-2-yl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYY013-5G |
2-(thiophen-2-yl)benzaldehyde |
99902-07-5 | 95% | 5g |
¥ 2,059.00 | 2023-04-12 | |
Key Organics Ltd | PS-3697-1MG |
2-(Thien-2-yl)benzaldehyde |
99902-07-5 | >97% | 1mg |
£37.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109822-1g |
2-Thienylbenzaldehyde |
99902-07-5 | 98% | 1g |
¥504.00 | 2024-04-23 | |
Key Organics Ltd | PS-3697-20MG |
2-(Thien-2-yl)benzaldehyde |
99902-07-5 | >97% | 20mg |
£76.00 | 2023-04-19 | |
TRC | T430448-10mg |
2-Thien-2-ylbenzaldehyde |
99902-07-5 | 10mg |
$ 50.00 | 2022-06-02 | ||
Ambeed | A143393-250mg |
2-(Thiophen-2-yl)benzaldehyde |
99902-07-5 | 95% | 250mg |
$37.0 | 2024-08-02 | |
TRC | T430448-50mg |
2-Thien-2-ylbenzaldehyde |
99902-07-5 | 50mg |
$ 65.00 | 2022-06-02 | ||
Fluorochem | 032294-1g |
2-Thiophen-2-yl-benzaldehyde |
99902-07-5 | 95% | 1g |
£81.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y0980610-10g |
2-(Thiophen-2-yl)benzaldehyde |
99902-07-5 | 95% | 10g |
$600 | 2024-08-02 | |
Chemenu | CM195220-5g |
2-Thien-2-ylbenzaldehyde |
99902-07-5 | 95% | 5g |
$337 | 2021-06-16 |
2-(Thiophen-2-yl)benzaldehyde Related Literature
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1. A route to dihydro[2]benzooxepino[4,5-c]pyridines and dihydrothieno[d][2]benzooxepines via the 1.7-electrocyclisation of carbonyl ylidesDonal F. O'Shea,John T. Sharp J. Chem. Soc. Perkin Trans. 1 1996 515
Additional information on 2-(Thiophen-2-yl)benzaldehyde
Recent Advances in the Application of 2-(Thiophen-2-yl)benzaldehyde (CAS: 99902-07-5) in Chemical Biology and Pharmaceutical Research
2-(Thiophen-2-yl)benzaldehyde (CAS: 99902-07-5) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its thiophene and benzaldehyde moieties, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, material science, and as a building block for complex heterocyclic compounds. This research briefing aims to provide an overview of the latest advancements related to 2-(Thiophen-2-yl)benzaldehyde, highlighting its synthetic routes, biological activities, and potential therapeutic applications.
One of the most notable developments in the use of 2-(Thiophen-2-yl)benzaldehyde is its role in the synthesis of novel heterocyclic compounds with potential pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising antimicrobial and anti-inflammatory activities. Researchers utilized a multi-step synthetic approach, starting with 2-(Thiophen-2-yl)benzaldehyde, to generate a library of thiophene-based analogs. Subsequent biological screening revealed that several analogs displayed potent inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity against mammalian cells.
In addition to its antimicrobial potential, 2-(Thiophen-2-yl)benzaldehyde has been investigated for its application in cancer research. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of thiophene-benzaldehyde hybrids designed to target specific oncogenic pathways. The researchers found that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis through the activation of caspase-3 and -9. These findings suggest that 2-(Thiophen-2-yl)benzaldehyde derivatives could serve as a scaffold for developing novel anticancer agents.
Beyond its biological applications, 2-(Thiophen-2-yl)benzaldehyde has also been explored in material science. A 2022 study in ACS Applied Materials & Interfaces highlighted its use as a precursor for organic semiconductors. The compound's unique electronic properties, attributed to the conjugation between the thiophene and benzaldehyde groups, make it suitable for optoelectronic devices. Researchers successfully incorporated derivatives of 2-(Thiophen-2-yl)benzaldehyde into polymer matrices, resulting in materials with enhanced charge transport properties and stability under ambient conditions.
The synthetic versatility of 2-(Thiophen-2-yl)benzaldehyde has further been demonstrated in catalysis research. A 2023 publication in Advanced Synthesis & Catalysis described its use as a ligand in transition metal-catalyzed reactions. The study revealed that palladium complexes incorporating this ligand exhibited high catalytic activity in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of biaryl compounds. This advancement underscores the compound's potential in facilitating complex organic transformations with high yields and selectivity.
In conclusion, 2-(Thiophen-2-yl)benzaldehyde (CAS: 99902-07-5) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug discovery to material science, highlight its versatility as a synthetic intermediate. Recent studies have expanded our understanding of its biological activities and potential therapeutic benefits, paving the way for future investigations. As research progresses, it is anticipated that novel derivatives and applications of this compound will emerge, further solidifying its importance in the field.
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